molecular formula C11H13N3O2 B13977620 Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate

Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B13977620
M. Wt: 219.24 g/mol
InChI Key: PAFJSGJRDHSWMT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester typically involves multiple steps. One common method starts with the oxidation of commercially available 3,5-dimethyl pyrazole using potassium permanganate (KMnO4) to obtain the pyrazole-carboxylic acid derivative . This intermediate is then subjected to a Schotten–Baumann type reaction using methanol and thionyl chloride to form the ester derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reagents like potassium permanganate and thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole and pyrazine rings.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like triphenylphosphine, and various catalysts for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyrazole or pyrazine rings.

Scientific Research Applications

Pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its potential to inhibit enzymes and interfere with cellular pathways involved in cancer progression . The compound’s fused ring structure allows it to bind effectively to these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester apart is its specific ring structure and the presence of dimethyl and ethyl ester groups

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-7(2)13-14-6-5-12-8(3)10(9)14/h5-6H,4H2,1-3H3

InChI Key

PAFJSGJRDHSWMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC=CN2N=C1C)C

Origin of Product

United States

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